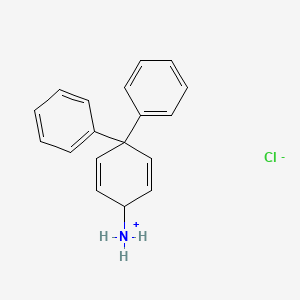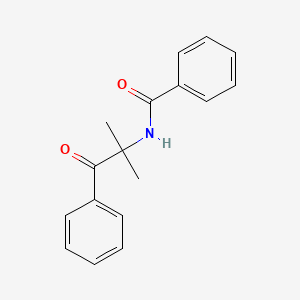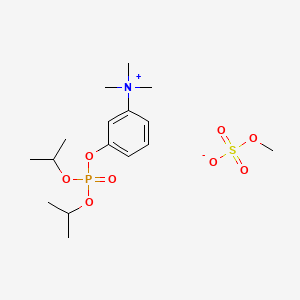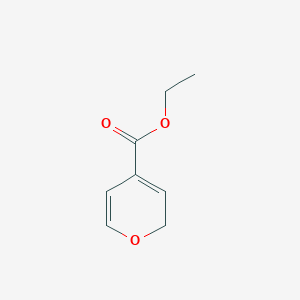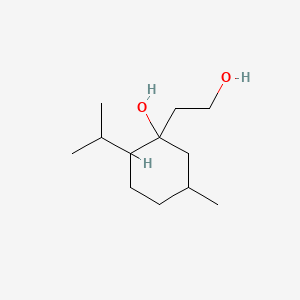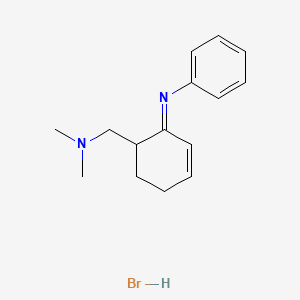
Zinc beryllium silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc beryllium silicate is a chemical compound composed of zinc, beryllium, and silicon. It is known for its unique properties and applications in various fields, including materials science and industrial processes. The compound is typically found in a solid state and appears as a white powder .
準備方法
Synthetic Routes and Reaction Conditions: Zinc beryllium silicate can be synthesized through various methods. One common approach involves the reaction of zinc salts with beryllium and silicon-containing reagents under controlled conditions. For instance, a modified sonochemistry method can be used, where zinc salts and waterglass are combined to obtain zinc silicate precipitate under pH-controlled conditions (11–11.5) and Argon gas flux .
Industrial Production Methods: In industrial settings, this compound is often produced through solid-state reaction techniques. This involves the preparation of intermediate solid phases in an aqueous medium, followed by calcination at high temperatures. The specific conditions, such as temperature and stirring time, can significantly influence the morphology and properties of the final product .
化学反応の分析
Types of Reactions: Zinc beryllium silicate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc, beryllium, and silicon in the compound.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the interaction of this compound with strong acids can lead to the formation of soluble beryllium and zinc salts, while reactions with bases may result in the formation of various silicate compounds .
科学的研究の応用
Zinc beryllium silicate has a wide range of scientific research applications. In materials science, it is used to create composite thin films with unique photonic properties. These films exhibit intriguing upconversion luminescence spectra, making them suitable for applications in photonics and optoelectronics . Additionally, this compound is used in the development of low-temperature co-fired ceramic (LTCC) materials for microwave circuit fabrication. These materials exhibit excellent dielectric properties, making them ideal for use in wireless and telecommunication industries .
作用機序
The mechanism of action of zinc beryllium silicate involves its interaction with various molecular targets and pathways. In biological systems, zinc is an essential element that acts as a cofactor for numerous enzymes and transcription factors. Beryllium, on the other hand, can trigger immunological responses, leading to conditions such as chronic beryllium disease . The specific pathways and molecular targets involved in these interactions are complex and depend on the concentration and form of the compound .
類似化合物との比較
Zinc beryllium silicate can be compared with other similar compounds, such as beryllium oxide, beryllium silicate, and zinc silicate. These compounds share some properties with this compound but also exhibit unique characteristics. For instance, beryllium oxide is known for its high thermal conductivity and is used in high-technology ceramics and electronic heat sinks . Beryllium silicate, on the other hand, is used in the production of gemstones such as emeralds and aquamarine . Zinc silicate is known for its luminescent properties and is used in various photonic applications .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties make it suitable for use in materials science, photonics, and microwave circuit fabrication. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
特性
CAS番号 |
25638-88-4 |
|---|---|
分子式 |
BeO4SiZn |
分子量 |
166.5 g/mol |
IUPAC名 |
beryllium;zinc;silicate |
InChI |
InChI=1S/Be.O4Si.Zn/c;1-5(2,3)4;/q+2;-4;+2 |
InChIキー |
HVCJNUXSXRYNNS-UHFFFAOYSA-N |
正規SMILES |
[Be+2].[O-][Si]([O-])([O-])[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


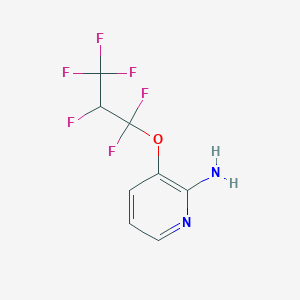
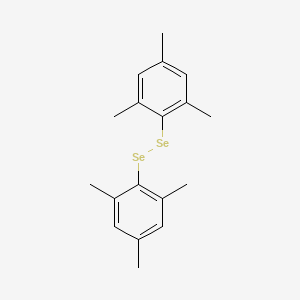
![Glycerol,[2-3h]](/img/structure/B13754889.png)
